

2-bromo-1-methyl-1H-imidazole-4-carboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1391589

[Get Quote](#)

An In-depth Technical Guide to **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**

CAS Number: 852181-03-4

This guide provides a comprehensive technical overview of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document outlines its chemical properties, a detailed synthetic protocol, characterization data, reactivity, and applications in modern pharmaceutical research.

Introduction and Significance

2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative that has garnered interest in medicinal chemistry. The imidazole ring is a privileged scaffold, appearing in numerous natural products and synthetic drugs, where it often plays a crucial role in binding to biological targets.^[1] The introduction of a bromine atom at the 2-position and a carboxylic acid at the 4-position provides two distinct reactive handles for synthetic diversification, making this compound a valuable intermediate for constructing complex molecular architectures.^[2]

The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, or it

can serve as a key pharmacophoric element for interacting with biological targets through hydrogen bonding or ionic interactions.^[2] These features make **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** a critical starting material for developing novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammation.^[2]

Physicochemical Properties

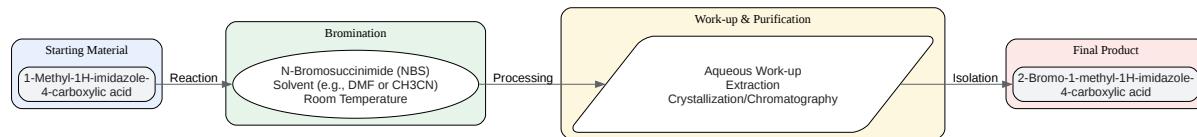
A summary of the key physicochemical properties of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** is presented in the table below.

Property	Value	Source
CAS Number	852181-03-4	[3]
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂	[3]
Molecular Weight	205.01 g/mol	[3]
IUPAC Name	2-bromo-1-methyl-1H-imidazole-4-carboxylic acid	
Physical Form	Solid	
Storage	Inert atmosphere, 2-8°C	

Synthesis and Purification

While a specific, peer-reviewed synthesis for **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** is not readily available in the literature, a plausible and robust synthetic route can be designed based on established methods for the bromination of imidazole rings. The most logical precursor is 1-methyl-1H-imidazole-4-carboxylic acid, which can be synthesized from 1-methyl-4,5-imidazoledicarboxylic acid.^[4]

The proposed synthesis involves the direct bromination of 1-methyl-1H-imidazole-4-carboxylic acid using N-Bromosuccinimide (NBS), a common and effective reagent for the bromination of electron-rich heterocyclic systems.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**.

Experimental Protocol: Synthesis of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

Materials:

- 1-methyl-1H-imidazole-4-carboxylic acid
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
- Bromination: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The addition of NBS is crucial for the regioselective bromination at the C2 position, which is the most electron-deficient and thus most susceptible to electrophilic attack in the imidazole ring.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Quenching: Upon completion, pour the reaction mixture into an equal volume of deionized water and quench with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
- Washing: Combine the organic layers and wash with deionized water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**.

Characterization and Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds and known substituent effects.

Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Justification
H5 (imidazole ring)	7.5 - 8.0	Singlet (s)	The proton at the C5 position is deshielded by the adjacent carboxylic acid group and the overall aromaticity of the ring.
N-CH ₃ (methyl group)	3.7 - 4.0	Singlet (s)	The methyl group attached to the nitrogen atom is expected in this region, similar to other N-methylated imidazoles.
COOH (carboxylic acid)	12.0 - 13.0	Broad Singlet (br s)	Carboxylic acid protons are typically found far downfield and often appear as a broad signal. [5]

Predicted ¹³C NMR Spectral Data

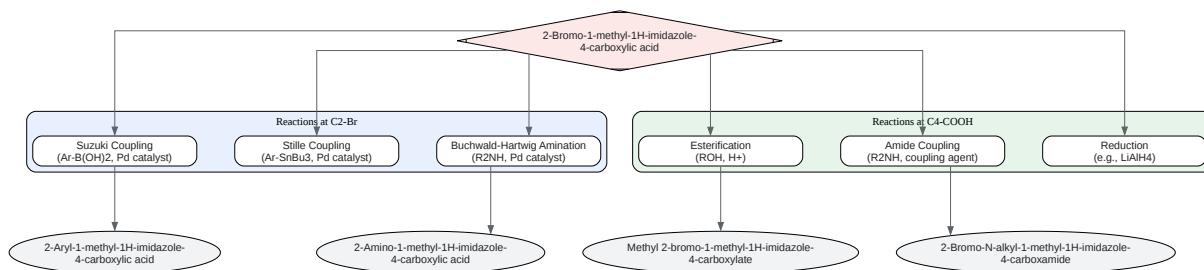
Carbon	Predicted Chemical Shift (δ , ppm)	Justification
C=O (carbonyl)	160 - 170	The carbonyl carbon of a carboxylic acid attached to an aromatic ring is expected in this region.[6][7]
C2 (imidazole ring)	120 - 130	The carbon bearing the bromine atom (C2) is expected to be significantly shifted compared to its unbrominated counterpart.
C4 (imidazole ring)	135 - 145	The carbon attached to the carboxylic acid group (C4) will be deshielded.
C5 (imidazole ring)	125 - 135	The C5 carbon is part of the aromatic imidazole ring.
N-CH ₃ (methyl group)	30 - 35	Typical chemical shift for an N-methyl group on an imidazole ring.

Mass Spectrometry

In an electron ionization mass spectrum (EI-MS), the molecule is expected to show a prominent molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and potentially the methyl group (-CH₃).

Reactivity and Applications in Drug Discovery

The synthetic utility of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** stems from its two orthogonal reactive sites.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**.

This dual reactivity allows for the systematic exploration of chemical space in lead optimization campaigns. For instance, a library of analogs can be generated by first performing a Suzuki coupling at the C2 position with various boronic acids, followed by the amidation of the carboxylic acid with a diverse set of amines.

While specific examples of APIs synthesized directly from this molecule are not prevalent in public literature, the strategic importance of this scaffold is evident from the numerous patents and research articles describing the synthesis and biological evaluation of related brominated imidazole carboxylic acids and their derivatives.^[8] These compounds are frequently investigated as inhibitors of kinases, proteases, and other enzymes implicated in a range of diseases.

Safety and Handling

2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid is a highly functionalized and versatile building block with significant potential in drug discovery and organic synthesis. Its dual reactivity allows for the creation of diverse molecular libraries, facilitating the exploration of structure-activity relationships. This guide provides a foundational understanding of its synthesis, characterization, and application, serving as a valuable resource for scientists working at the forefront of pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid|CAS 852181-03-4 [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. thieme-connect.de [thieme-connect.de]
- To cite this document: BenchChem. [2-bromo-1-methyl-1H-imidazole-4-carboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1391589#2-bromo-1-methyl-1h-imidazole-4-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com